molecular formula C7H5BrO2 B1209508 4-Bromo-1,2-(methylenedioxy)benzene CAS No. 2635-13-4

4-Bromo-1,2-(methylenedioxy)benzene

Cat. No. B1209508
Key on ui cas rn: 2635-13-4
M. Wt: 201.02 g/mol
InChI Key: FBOYMIDCHINJKC-UHFFFAOYSA-N
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Patent
US07820654B2

Procedure details

A mixture of ceric ammonium nitrate (9.88 g, 18.0 mmol) and lithium bromide (1.5 g, 18.0 mmol) in acetonitrile (20 mL) was stirred for 30 minutes at 25° C. under nitrogen atmosphere. A solution of benzo[1,3]dioxol (2 g, 16 mmol) in acetonitrile (20 mL) was added slowly to it and the mixture was stirred for 4 hours at 25° C. The mixture was then diluted with water (50 mL) and extracted with ethyl acetate (3×50 mL). The organic layers were collected, combined, washed with water (50 mL), dried over anhydrous sodium sulphate, and concentrated under vacuum to give the desired product.
[Compound]
Name
ceric ammonium nitrate
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-:1].[Li+].[O:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][CH2:4]1>C(#N)C.O>[Br:1][C:10]1[CH:9]=[CH:8][C:7]2[O:3][CH2:4][O:5][C:6]=2[CH:11]=1 |f:0.1|

Inputs

Step One
Name
ceric ammonium nitrate
Quantity
9.88 g
Type
reactant
Smiles
Name
Quantity
1.5 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
O1COC2=C1C=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at 25° C. under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 4 hours at 25° C
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
WASH
Type
WASH
Details
washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC2=C(OCO2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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